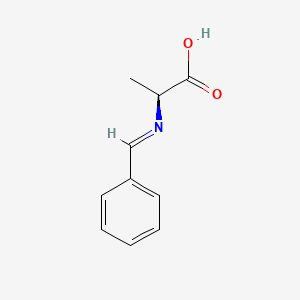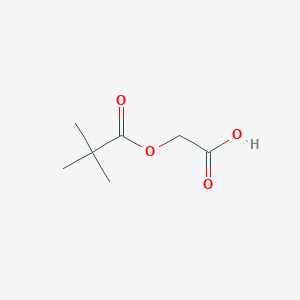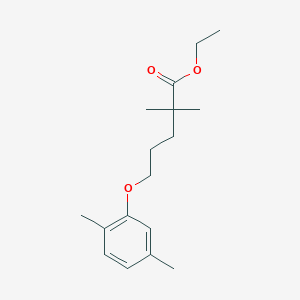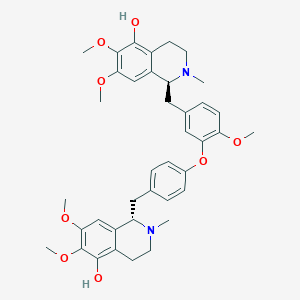
Thalirugidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thalirugidine is a natural product derived from the plant Thalictrum foliolosum DC . This compound has garnered attention due to its diverse biological activities and potential therapeutic applications. It is known for its complex molecular structure, which includes multiple functional groups that contribute to its reactivity and bioactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: Thalirugidine is primarily obtained from natural sources, specifically from Thalictrum foliolosum . The extraction process involves isolating the compound from the plant material using various solvent extraction techniques. The compound can also be synthesized in the laboratory through a series of organic reactions, although detailed synthetic routes are not widely documented.
Industrial Production Methods: Industrial production of this compound is not well-established due to its natural origin. advancements in biotechnological methods, such as plant tissue culture and genetic engineering, could potentially enhance the yield of this compound from its natural sources.
Chemical Reactions Analysis
Types of Reactions: Thalirugidine undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized derivatives.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced forms of the compound.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkyl groups.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution Reagents: Halogens (Cl2, Br2), alkyl halides (R-X)
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: It serves as a model compound for studying complex organic reactions and mechanisms.
Medicine: Research has shown its potential in treating diseases like tuberculosis and cervical cancer
Industry: Its unique chemical properties make it useful in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of Thalirugidine involves its interaction with specific molecular targets and pathways. It has been shown to bind to proteins involved in various biological processes, such as the inhibition of enzymes and modulation of signaling pathways . This binding can lead to the disruption of cellular functions, ultimately resulting in its therapeutic effects.
Comparison with Similar Compounds
Thalirugidine is structurally similar to other benzylisoquinoline alkaloids, such as:
- Thalicarpine
- Dibenzylisoquinoline
- Stigmasterol
- Clicoemodin
These compounds share similar functional groups and biological activities but differ in their specific molecular structures and bioactivities . This compound’s unique combination of functional groups and its specific interactions with molecular targets make it distinct from these related compounds.
Properties
Molecular Formula |
C39H46N2O8 |
|---|---|
Molecular Weight |
670.8 g/mol |
IUPAC Name |
(1S)-1-[[4-[5-[[(1S)-5-hydroxy-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-1-yl]methyl]-2-methoxyphenoxy]phenyl]methyl]-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-5-ol |
InChI |
InChI=1S/C39H46N2O8/c1-40-16-14-26-28(21-34(45-4)38(47-6)36(26)42)30(40)18-23-8-11-25(12-9-23)49-33-20-24(10-13-32(33)44-3)19-31-29-22-35(46-5)39(48-7)37(43)27(29)15-17-41(31)2/h8-13,20-22,30-31,42-43H,14-19H2,1-7H3/t30-,31-/m0/s1 |
InChI Key |
DITCAWDOTGUOAZ-CONSDPRKSA-N |
Isomeric SMILES |
CN1CCC2=C(C(=C(C=C2[C@@H]1CC3=CC=C(C=C3)OC4=C(C=CC(=C4)C[C@H]5C6=CC(=C(C(=C6CCN5C)O)OC)OC)OC)OC)OC)O |
Canonical SMILES |
CN1CCC2=C(C(=C(C=C2C1CC3=CC=C(C=C3)OC4=C(C=CC(=C4)CC5C6=CC(=C(C(=C6CCN5C)O)OC)OC)OC)OC)OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


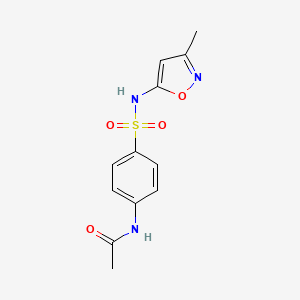
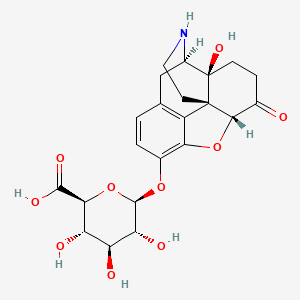
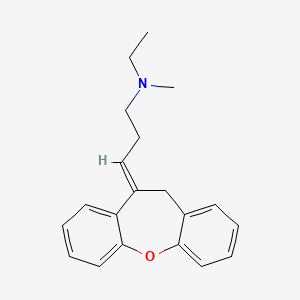
![Benzoyl chloride, 3,4-difluoro-2-[(2-fluoro-4-iodophenyl)amino]-](/img/structure/B13412060.png)
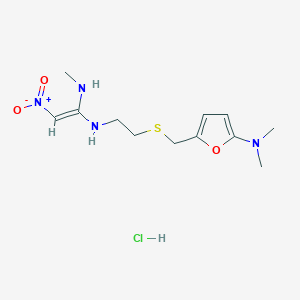
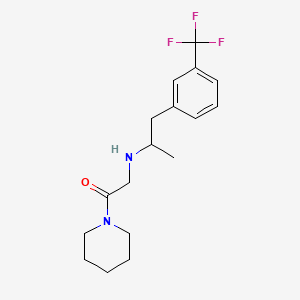
![(3R)-5-methyl-3-[2-oxo-2-[[(1R)-1-phenylethyl]amino]ethyl]hexanoic acid](/img/structure/B13412074.png)


